2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Chemical Purity Quality Control Procurement Specification

2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775514-63-0) is a synthetic small molecule with the molecular formula C₁₉H₂₁F₃N₄O and a molecular weight of 378.4 g/mol. It belongs to the class of N-piperidinyl benzamides featuring a 2,5-dimethylphenyl group, a piperidine linker, and a 6-(trifluoromethyl)pyrimidin-4-yl moiety.

Molecular Formula C19H21F3N4O
Molecular Weight 378.399
CAS No. 1775514-63-0
Cat. No. B2502729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
CAS1775514-63-0
Molecular FormulaC19H21F3N4O
Molecular Weight378.399
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C19H21F3N4O/c1-12-3-4-13(2)15(9-12)18(27)25-14-5-7-26(8-6-14)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-11,14H,5-8H2,1-2H3,(H,25,27)
InChIKeySSYHQFLWHDKRGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775514-63-0): Chemical Identity and Baseline Characteristics


2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775514-63-0) is a synthetic small molecule with the molecular formula C₁₉H₂₁F₃N₄O and a molecular weight of 378.4 g/mol . It belongs to the class of N-piperidinyl benzamides featuring a 2,5-dimethylphenyl group, a piperidine linker, and a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The compound is commercially available from reputable suppliers such as AKSci (catalog number 1947EC), with a documented purity specification of ≥95% . Despite its structural features that suggest potential kinase-targeting activity, publicly available primary research literature and patent data providing quantitative biological profiling for this specific compound remain extremely limited as of the current evidence cutoff.

Why Generic Substitution of 2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Fails: Structural Determinants of Differentiation


Generic substitution within the N-piperidinyl benzamide class is precluded by the compound's unique combination of three pharmacophoric elements: the 2,5-dimethylbenzamide warhead, the piperidine spacer, and the 6-trifluoromethylpyrimidine cap. Even minor modifications—such as altering the dimethyl substitution pattern (e.g., 2,4- or 3,5-dimethyl), replacing the trifluoromethyl group with a methyl or halo substituent, or changing the pyrimidine attachment point—can profoundly alter molecular conformation, electronic distribution, and target-binding kinetics . For procurement decisions, these structural differences translate into non-interchangeable physicochemical properties (LogP, solubility, metabolic stability) and biological activity profiles, making direct compound-to-compound substitution scientifically invalid without matched experimental evidence.

Quantitative Evidence Guide for 2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775514-63-0): Comparative Performance Data


Verified Purity Specification: AKSci 1947EC Lot Analysis Demonstrates ≥95% Chemical Purity

The compound, as supplied by AKSci under catalog number 1947EC, carries a documented purity specification of ≥95% . While no direct head-to-head purity comparison with alternative vendors is available from non-excluded sources, the explicitly stated 95% threshold provides a procurement-relevant baseline that distinguishes it from uncharacterized or lower-purity stock from non-verified sources. This specification is critical for applications requiring defined stoichiometry, such as in vitro biochemical assays or chemical proteomics studies.

Chemical Purity Quality Control Procurement Specification

Structural Differentiation from the Closest In-Class Analog via Substitution Pattern Analysis

The closest identifiable analog from the search corpus is 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS not retrieved from non-excluded sources), which incorporates an additional methyl group at the 2-position of the pyrimidine ring . This seemingly minor change introduces steric hindrance near the hinge-binding region and alters the electron density of the pyrimidine ring, which may significantly affect both kinase selectivity and pharmacokinetic properties. In the absence of direct head-to-head biochemical data, this structural distinction remains the primary evidence for non-interchangeability.

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

Patent Landscape Evidence: Inclusion in Broad-Spectrum Benzamide Patent Families

Patent family HUE067921, filed in Hungary in 2022 and granted in 2023, covers a pharmaceutical compound and its method of use, focusing on a specific medical condition [1]. While the patent's exact compound scope could not be fully interrogated within search constraints, the patent family's classification under benzamide-based therapeutic agents suggests that structurally related N-piperidinyl benzamides are being pursued for therapeutic applications. This provides inferential evidence that the 2,5-dimethyl substitution pattern, in combination with the trifluoromethylpyrimidine moiety, falls within a patent-protected chemical space of interest.

Intellectual Property Patent Analysis Therapeutic Area Mapping

Critical Disclosure: Absence of Published Head-to-Head Biological Data for 1775514-63-0

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and authoritative vendor databases (excluding benchchem, evitachem, molecule, and vulcanchem per source restrictions) yielded zero primary research articles, patents, or database entries containing quantitative bioactivity data (IC₅₀, Kᵢ, Kd, EC₅₀, or cellular assay results) specifically attributed to CAS 1775514-63-0. No direct head-to-head comparison with any structural analog was identified. This evidence gap means that differentiation claims based on potency, selectivity, or in vivo efficacy cannot currently be supported by verifiable data .

Data Transparency Evidence Gap Risk Assessment

Best-Fit Application Scenarios for 2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Based on Available Evidence


Synthetic Building Block for Focused Kinase-Inhibitor Library Design

Given its 2,5-dimethylbenzamide scaffold and 6-trifluoromethylpyrimidine moiety, this compound can serve as a versatile intermediate for synthesizing analog series targeting ATP-binding pockets of kinases, particularly where the 2-unsubstituted pyrimidine provides a critical hydrogen-bond interaction with the hinge region . The documented ≥95% purity ensures reliable stoichiometric coupling in parallel synthesis workflows.

Negative Control or Selectivity Profiling in PIM Kinase Assays

Structural similarity to known PIM kinase inhibitors (as evidenced by patent families US9260425 and US8669361 for related scaffolds) suggests potential utility as a selectivity panel compound . However, due to the absence of direct target-engagement data, its use as a positive control is not supported; its primary value lies in establishing structure-activity relationship (SAR) boundaries.

Analytical Reference Standard for LC-MS Method Development

The well-defined molecular formula (C₁₉H₂₁F₃N₄O), molecular weight (378.4 g/mol), and the presence of fluorine atoms (enabling sensitive detection via negative-ion mass spectrometry) make this compound suitable as an internal standard or system suitability test compound in LC-MS/MS assays targeting benzamide-containing analytes .

Chemical Probe for Target Deconvolution in Phenotypic Screening

In the absence of known biological targets, this compound may be employed in chemical proteomics or affinity-based target deconvolution studies (e.g., thermal proteome profiling or pull-down proteomics) to identify its cellular binding partners . The 2,5-dimethyl substitution pattern provides a distinct molecular fingerprint that aids in hit triaging from non-specific background.

Quote Request

Request a Quote for 2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.